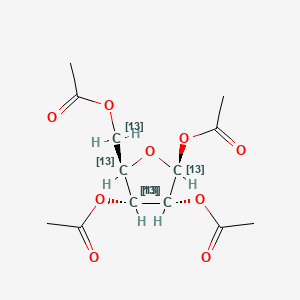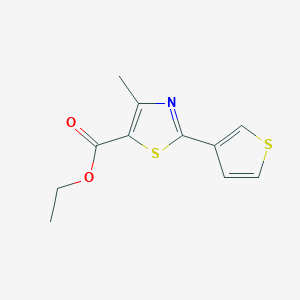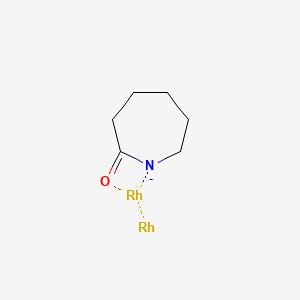
azanidacycloheptan-2-one;rhodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azanidacycloheptan-2-one;rhodium is a complex compound that combines the properties of azanidacycloheptan-2-one, a nitrogen-containing heterocycle, with rhodium, a transition metal known for its catalytic properties. This compound is of significant interest in the field of synthetic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azanidacycloheptan-2-one;rhodium typically involves the rhodium-catalyzed hydroformylation of N-allylpyrroles and indoles. This process generates dihydroindolizines and benzofused dihydroindolizines via an intramolecular cyclodehydration of the butanal intermediate . The reaction conditions often include the use of rhodium complexes under both conventional and microwave heating .
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis methods such as oxidative rearrangement strategies and reductive ligation reactions to access rhodium(II) complexes. These methods ensure the efficient production of the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
Azanidacycloheptan-2-one;rhodium undergoes various types of reactions, including:
Cycloaddition Reactions: Rhodium-catalyzed enantioselective [2+2+1] cycloaddition reactions using three different 2π-components.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, facilitated by the rhodium center.
Common Reagents and Conditions
Common reagents used in these reactions include cycloalkenes, acetylenecarboxylates, and terminal alkynes. The reactions are typically carried out under conditions that favor the formation of rhodacyclopentene intermediates.
Major Products
Applications De Recherche Scientifique
Azanidacycloheptan-2-one;rhodium has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex natural products and pharmaceuticals through cycloaddition reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Medicine: Rhodium complexes have shown potential antiviral and antiplasmodial activities.
Industry: The compound is valuable in industrial processes that require efficient catalytic transformations.
Mécanisme D'action
The mechanism of action of azanidacycloheptan-2-one;rhodium involves its ability to form rhodium complexes that facilitate various chemical transformations. These complexes can interact with molecular targets such as viral genomes and proteins, leading to photoinactivation and inhibition of biological processes . The rhodium center plays a crucial role in these interactions by stabilizing reactive intermediates and promoting efficient catalysis.
Comparaison Avec Des Composés Similaires
Azanidacycloheptan-2-one;rhodium can be compared with other rhodium-catalyzed compounds such as π-conjugated azaindole derivatives . While both types of compounds utilize rhodium for catalytic purposes, this compound is unique due to its specific structure and reactivity. Similar compounds include:
Azaindole Derivatives: These compounds are synthesized via rhodium-catalyzed double C–H activation/cyclization reactions.
Rhodium(II) Carboxylates: These complexes are used in various oxidative and reductive transformations.
Propriétés
Formule moléculaire |
C6H10NORh2- |
|---|---|
Poids moléculaire |
317.96 g/mol |
Nom IUPAC |
azanidacycloheptan-2-one;rhodium |
InChI |
InChI=1S/C6H11NO.2Rh/c8-6-4-2-1-3-5-7-6;;/h1-5H2,(H,7,8);;/p-1 |
Clé InChI |
NAMXDQFNFYTARI-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(=O)[N-]CC1.[Rh].[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B13860519.png)
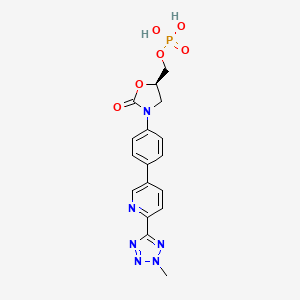
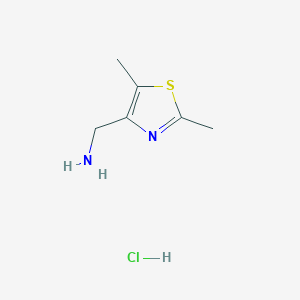
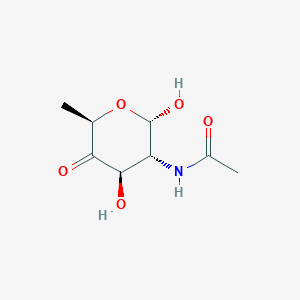

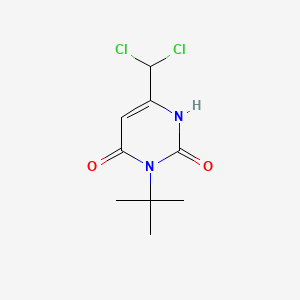
![4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate](/img/structure/B13860554.png)
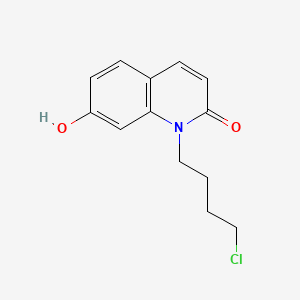
![1-Methyl-4-[(1E)-2-[4-[methyl(16-oxo-3,6,9,12,15-pentaoxatritriacont-1-yl)amino]phenyl]ethenyl]-pyridinium Iodide Salt](/img/structure/B13860566.png)
![Tert-butyl 4-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B13860567.png)


